4-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-BENZYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with a pyrrolopyrimidine moiety, which is further substituted with benzyl, methoxyphenyl, and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-BENZYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and aldehydes.
Substitution reactions: The pyrrolopyrimidine core is then subjected to substitution reactions to introduce the benzyl, methoxyphenyl, and phenyl groups.
Piperazine ring formation: The final step involves the formation of the piperazine ring, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-BENZYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents such as alkyl halides or acyl chlorides.
Coupling reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional substituents, utilizing palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BENZYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: Researchers use this compound to study its interactions with proteins and other biomolecules, providing insights into its mechanism of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1-BENZYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring structure and may have similar biological activities.
Pyrrolopyrimidine derivatives: Compounds with the pyrrolopyrimidine core may exhibit similar chemical reactivity and biological properties.
Benzyl-substituted compounds: These compounds have benzyl groups that can influence their chemical and biological behavior.
The uniqueness of 1-BENZYL-4-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE lies in its specific combination of substituents, which can result in distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H29N5O |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C30H29N5O/c1-36-26-14-12-25(13-15-26)35-21-27(24-10-6-3-7-11-24)28-29(31-22-32-30(28)35)34-18-16-33(17-19-34)20-23-8-4-2-5-9-23/h2-15,21-22H,16-20H2,1H3 |
InChI Key |
ZSOPKBGGTZBMIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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